molecular formula C28H20N4O2 B098638 alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate CAS No. 19226-33-6

alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate

Cat. No. B098638
CAS RN: 19226-33-6
M. Wt: 444.5 g/mol
InChI Key: IALORDXWAAKPFB-KDJFERLWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate, also known as DTTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DTTB is a white crystalline powder that has a molecular weight of 523.57 g/mol. In

Scientific Research Applications

Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been found to have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been studied for its potential as an anticancer agent. In materials science, alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been used as a building block for the synthesis of metal-organic frameworks. In analytical chemistry, alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been used as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The mechanism of action of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has also been found to have antibacterial and antifungal activity.

Biochemical And Physiological Effects

Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been shown to have low toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate on human health. alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has also been found to have a low solubility in water, which may limit its use in certain applications.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate in lab experiments is its high purity and stability. However, the low solubility of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate in water may make it difficult to use in certain experiments. Additionally, the multi-step synthesis process required to produce alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate may be time-consuming and expensive.

Future Directions

There are several potential future directions for research on alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate. One area of interest is the development of new synthetic methods to improve the yield and efficiency of the synthesis process. Another area of interest is the exploration of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate's potential as an anticancer agent and the development of new alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate derivatives with improved efficacy. Additionally, the use of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate as a building block for the synthesis of new materials and the development of new analytical applications for alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate are also areas of potential future research.

Synthesis Methods

Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate can be synthesized through a multi-step reaction process. The first step involves the synthesis of 4,5-diphenyl-1H-1,2,3-triazole-1-carboxylic acid, which is then reacted with thionyl chloride to produce 4,5-diphenyl-1H-1,2,3-triazole-1-carbonyl chloride. This intermediate is then reacted with alpha-(aminomethyl)benzenemethanol to produce alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate. The overall yield of this process is around 60%.

properties

CAS RN

19226-33-6

Product Name

alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate

Molecular Formula

C28H20N4O2

Molecular Weight

444.5 g/mol

IUPAC Name

[(E)-N-(4,5-diphenyltriazol-1-yl)-C-phenylcarbonimidoyl] benzoate

InChI

InChI=1S/C28H20N4O2/c33-28(24-19-11-4-12-20-24)34-27(23-17-9-3-10-18-23)30-32-26(22-15-7-2-8-16-22)25(29-31-32)21-13-5-1-6-14-21/h1-20H/b30-27+

InChI Key

IALORDXWAAKPFB-KDJFERLWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)/N=C(\C3=CC=CC=C3)/OC(=O)C4=CC=CC=C4)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)N=C(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)N=C(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5

synonyms

α-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.